molecular formula C15H10N2O2 B6151698 spiro[fluorene-9,4'-imidazolidine]-2',5'-dione CAS No. 6278-92-8

spiro[fluorene-9,4'-imidazolidine]-2',5'-dione

Cat. No.: B6151698
CAS No.: 6278-92-8
M. Wt: 250.25 g/mol
InChI Key: SCDXMQOKVWBFBD-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound belongs to the class of spirohydantoins, which are known for their diverse bioactivity and significant role in numerous practical applications. The spiro configuration imparts unique chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione typically involves the reaction of fluorene derivatives with imidazolidine-2,5-dione under specific conditions. One common method includes the use of montmorillonite K-10 as a catalyst under ultrasound irradiation, which facilitates the formation of the spiro compound in a one-pot procedure . Another approach involves the dehydrative coupling of biaryls and fluorenones mediated by trifluoromethanesulfonic anhydride (Tf2O) under mild conditions .

Industrial Production Methods

Industrial production methods for spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving reusable catalysts like montmorillonite K-10, suggests potential for industrial application. The optimization of reaction conditions to maximize yield and purity is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydro derivatives, and various substituted spiro compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound’s effects on biochemical pathways include the modulation of signal transduction and metabolic processes, leading to therapeutic outcomes in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione stands out due to its specific spiro configuration, which imparts unique chemical stability and bioactivity. Its diverse range of applications in chemistry, biology, medicine, and industry highlights its versatility and potential for further research and development.

Properties

CAS No.

6278-92-8

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

spiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C15H10N2O2/c18-13-15(17-14(19)16-13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H,(H2,16,17,18,19)

InChI Key

SCDXMQOKVWBFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)NC(=O)N4

Purity

95

Origin of Product

United States

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